Thalidomide-O-acetamido-PEG3-C2-azide
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Overview
Description
Thalidomide-O-acetamido-PEG3-C2-azide is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce the degradation of specific target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG3-C2-azide involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.
PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.
Azide Introduction: Finally, an azide group is introduced at the terminal end of the PEG linker.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry reactions.
Reduction Reactions: Triphenylphosphine and water are used to reduce the azide group to an amine.
Major Products
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
Thalidomide-O-acetamido-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Mechanism of Action
Thalidomide-O-acetamido-PEG3-C2-azide exerts its effects through the following mechanisms:
Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex.
Protein Degradation: The compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2: Similar structure but with an amine group instead of an azide.
Lenalidomide-acetamido-O-PEG3-C2-Cl: Similar structure but with a chlorine group instead of an azide.
Uniqueness
Thalidomide-O-acetamido-PEG3-C2-azide is unique due to its azide group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the development of PROTACs and other bioconjugation applications .
Properties
Molecular Formula |
C23H28N6O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C23H28N6O9/c24-28-26-7-9-36-11-13-37-12-10-35-8-6-25-19(31)14-38-17-3-1-2-15-20(17)23(34)29(22(15)33)16-4-5-18(30)27-21(16)32/h1-3,16H,4-14H2,(H,25,31)(H,27,30,32) |
InChI Key |
LPOYGZDPGIZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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